molecular formula C9H16BrNO3 B3433354 (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate CAS No. 252574-02-0

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B3433354
M. Wt: 266.13 g/mol
InChI Key: JVRIILICSFSOJD-RNFRBKRXSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.


Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Routes and Catalysis : A study on vandetanib synthesis analyzed different synthetic routes, highlighting the utility of tert-butyl and related compounds in the development of pharmaceuticals. This research illustrates the importance of such compounds in facilitating complex synthesis processes, potentially including those involving (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (Mi, 2015).

  • Catalytic Non-Enzymatic Kinetic Resolution : Catalytic processes involving chiral compounds like (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate could be crucial in asymmetric synthesis, as discussed in a review on catalytic non-enzymatic kinetic resolution of racemates, highlighting the significance of such molecules in producing enantiopure compounds (Pellissier, 2011).

Environmental and Toxicology Studies

  • Environmental Fate of Chemicals : Understanding the environmental behavior and fate of chemicals, as reviewed for methyl tert-butyl ether, provides insight into the potential environmental impacts and degradation pathways of structurally or functionally related compounds, such as (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (Squillace et al., 1997).

Pharmaceutical Development

  • Drug Synthesis and Biocatalysis : Research on levulinic acid for drug synthesis underscores the relevance of compounds with functional groups similar to (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate in pharmaceutical applications, including their use as precursors or intermediates in the synthesis of bioactive molecules (Zhang et al., 2021).

Safety And Hazards

This involves understanding the toxicological properties of the compound and precautions needed to handle it safely.


Future Directions

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please consult with a chemical expert or a relevant database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

tert-butyl (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRIILICSFSOJD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149553
Record name rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

CAS RN

252574-02-0
Record name rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252574-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
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(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

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